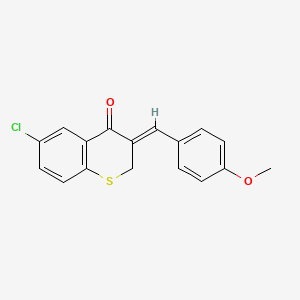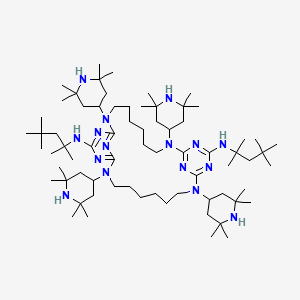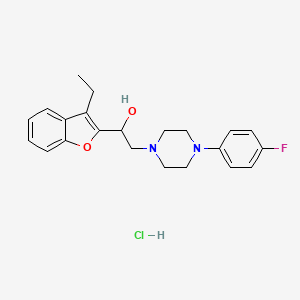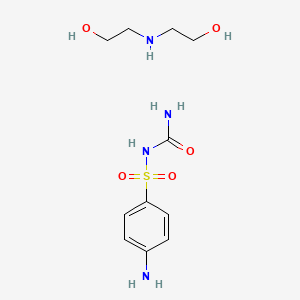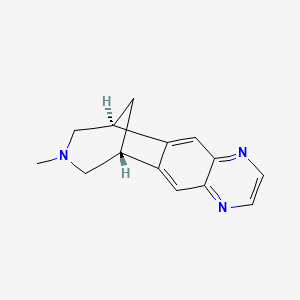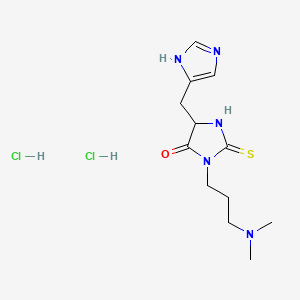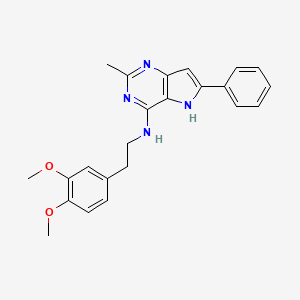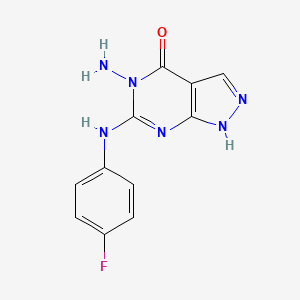![molecular formula C6H11CaCl3N2O2 B12750300 calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride CAS No. 171199-22-7](/img/structure/B12750300.png)
calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd with calcium chloride is a complex chemical compound that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride typically involves the reaction of butanimidoyl chloride with methylamine and carbonyl compounds under controlled conditions. The reaction is carried out in the presence of calcium chloride, which acts as a stabilizing agent. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and real-time monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
Scientific Research Applications
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-((Dimethylamino)carbonyl)oxy)butanimidoyl chloride
- N-((Ethylamino)carbonyl)oxy)butanimidoyl chloride
- N-((Propylamino)carbonyl)oxy)butanimidoyl chloride
Uniqueness
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride compd. with calcium chloride is unique due to its specific structural configuration and the presence of calcium chloride, which enhances its stability and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
171199-22-7 |
|---|---|
Molecular Formula |
C6H11CaCl3N2O2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride |
InChI |
InChI=1S/C6H11ClN2O2.Ca.2ClH/c1-3-4-5(7)9-11-6(10)8-2;;;/h3-4H2,1-2H3,(H,8,10);;2*1H/q;+2;;/p-2/b9-5-;;; |
InChI Key |
GCULGAYNLHWSDT-WNRDOTPUSA-L |
Isomeric SMILES |
CCC/C(=N/OC(=O)NC)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CCCC(=NOC(=O)NC)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



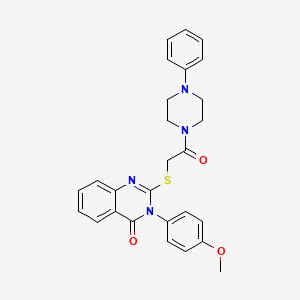

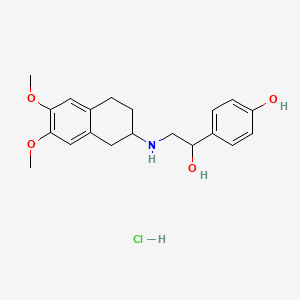
![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)
